molecular formula C18H18N2O5 B15159991 Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester CAS No. 655226-51-0

Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester

Cat. No.: B15159991
CAS No.: 655226-51-0
M. Wt: 342.3 g/mol
InChI Key: LAPCNSUCCDFDCX-UHFFFAOYSA-N
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Description

Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester is a chemical compound with the molecular formula C17H16N2O5 It is known for its unique structure, which includes a carbamate group, a nitrophenyl group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with 4-nitroaniline to form ethyl 4-nitrophenylcarbamate. This intermediate is then reacted with 3-oxo-3-phenylpropionic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitrophenylcarbamate: Similar structure but lacks the phenylpropyl group.

    4-Nitrophenylurethane: Contains a nitrophenyl group and a urethane group but lacks the phenylpropyl group.

    Ethyl N-(4-nitrophenyl)carbamate: Similar structure but with different substituents.

Uniqueness

Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester is unique due to its combination of a carbamate group, a nitrophenyl group, and a phenylpropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

655226-51-0

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

ethyl N-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]carbamate

InChI

InChI=1S/C18H18N2O5/c1-2-25-18(22)19-16(12-17(21)14-6-4-3-5-7-14)13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,22)

InChI Key

LAPCNSUCCDFDCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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